1-叔丁基-2-氧代-1,2-二氢吡啶-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

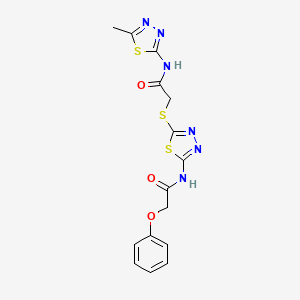

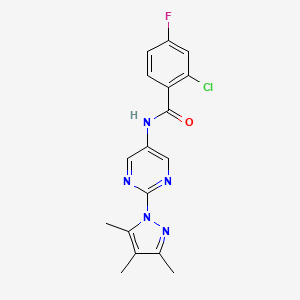

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.219. The purity is usually 95%.

BenchChem offers high-quality 1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗增殖活性:

该化合物因其抗增殖特性而被研究。吡啶环上5位和6位的取代基对其活性有显著影响。 值得注意的是,2-氧代-2,5,6,7-四氢-1H-环戊[b]吡啶-3,4-二腈和2-氧代-6-叔丁基-1,2,5,6,7,8-六氢喹啉-3,4-二腈对各种癌细胞系表现出生长抑制活性,包括白血病、脑癌、前列腺癌和乳腺癌 .

生物活性:

相关化合物中存在的二氰基吡啶片段在各种生物活性中发挥着至关重要的作用。这些衍生物已被探索为:

- 朊病毒病治疗剂: 一些二氰基吡啶衍生物可作为朊病毒病的潜在治疗剂 .

- 腺苷 A2B 受体激动剂: 某些衍生物充当腺苷 A2B 受体的激动剂 .

- 抗菌剂: 二氰基吡啶表现出抗菌特性 .

- 心脏病治疗: 这些化合物可能有助于治疗和预防心脏病 .

- 乙型肝炎病毒治疗: 一些衍生物在对抗乙型肝炎病毒方面显示出希望 .

- 肌肉减少症治疗: 与年龄相关的疾病,如肌肉减少症,可能从这些化合物中受益 .

体内抗肿瘤活性:

对小鼠的研究表明,与对照组相比,二氰基吡啶衍生物将寿命延长了 25% 到 69%。 这些化合物对肝癌 (HepG2) 和宫颈癌 (HeLa) 细胞系特别有效 .

Pim-1 原癌基因抑制:

吡啶 2-氧代基团与氰基的存在使氰基吡啶能够充当 Pim-1 原癌基因的抑制剂。 这种激酶在肿瘤发生中起着决定性作用 .

合成路线:

化合物 1-叔丁基-2-氧代-1,2-二氢吡啶-3-腈是通过 4-氧代烷烃-1,1,2,2-四腈与水在酸性溶液中的反应制备的 .

总之,该化合物表现出丰富的应用范围,从抗增殖活性到潜在的治疗作用。 其多样的特性使其成为进一步研究和探索的有趣主题 . 🌟

作用机制

Target of Action

Similar compounds have been found to exhibit various biological activities, acting as therapeutics for prion diseases , adenosine A2B receptor agonists , and antibacterial agents . They can also be used to treat and prevent cardiac diseases and hepatitis B virus , and even to treat age-related diseases such as sarcopenia .

Mode of Action

It’s known that the presence of a pyridine 2-oxo group in combination with a carbonitrile moiety enables similar compounds to be used as pim-1 protooncogene inhibitors . Protooncogenes code for serine/threonine kinase, which plays a decisive role in oncogenesis .

Biochemical Pathways

Similar compounds have been found to inhibit the growth of various cancer cell lines , suggesting that they may affect pathways related to cell proliferation and survival.

Result of Action

“1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” and similar compounds have been found to exhibit antiproliferative activity, inhibiting the growth of various cancer cell lines . These include leukemia (with a tendency to a greater degree for K-562 and SR), brain cancer (with a tendency to a greater degree for SNB-75), prostate cancer (with a tendency to a greater degree of PC-3), and breast cancer cell lines (with a tendency to a greater degree for MCF-7) .

生化分析

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . These interactions can influence biochemical reactions, potentially altering the function or activity of these biomolecules .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

1-tert-butyl-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(2,3)12-6-4-5-8(7-11)9(12)13/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUSUIWLXDGBQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC=C(C1=O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2419484.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide](/img/structure/B2419485.png)

![3-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2419486.png)

![(E)-2-methyl-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2419491.png)

![1-(3-Methylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2419499.png)